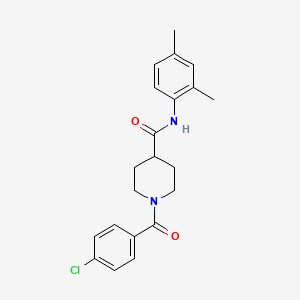
1-(4-chlorobenzoyl)-N-(2,4-dimethylphenyl)-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorobenzoyl)-N-(2,4-dimethylphenyl)-4-piperidinecarboxamide, commonly known as CEP-1347, is a small molecule inhibitor that has been extensively studied for its potential in treating neurodegenerative diseases. This compound was initially developed as a selective inhibitor of the c-Jun N-terminal kinase (JNK) pathway, which is involved in cell death and inflammation.
Mechanism of Action
CEP-1347 exerts its neuroprotective effects by inhibiting the 1-(4-chlorobenzoyl)-N-(2,4-dimethylphenyl)-4-piperidinecarboxamide pathway, which is activated in response to stress and inflammation. The 1-(4-chlorobenzoyl)-N-(2,4-dimethylphenyl)-4-piperidinecarboxamide pathway is involved in the regulation of cell death and inflammation, and its dysregulation has been implicated in the pathogenesis of neurodegenerative diseases. By inhibiting the 1-(4-chlorobenzoyl)-N-(2,4-dimethylphenyl)-4-piperidinecarboxamide pathway, CEP-1347 can reduce neuronal cell death and inflammation, leading to improved motor function and cognitive performance.
Biochemical and Physiological Effects
CEP-1347 has been shown to have several biochemical and physiological effects in preclinical studies. It can reduce oxidative stress and inflammation, increase dopamine levels, and improve mitochondrial function. These effects contribute to the neuroprotective properties of CEP-1347, making it a promising candidate for drug development.
Advantages and Limitations for Lab Experiments
One advantage of CEP-1347 is its specificity for the 1-(4-chlorobenzoyl)-N-(2,4-dimethylphenyl)-4-piperidinecarboxamide pathway, which reduces the risk of off-target effects. Additionally, CEP-1347 has been shown to be well-tolerated in preclinical studies, with no significant adverse effects reported. However, one limitation of CEP-1347 is its poor solubility, which can make it difficult to administer in vivo. This can be overcome by using alternative formulations or delivery methods.
Future Directions
For CEP-1347 include further preclinical studies to evaluate its efficacy and safety in treating neurodegenerative diseases. Additionally, the development of more potent and selective 1-(4-chlorobenzoyl)-N-(2,4-dimethylphenyl)-4-piperidinecarboxamide inhibitors may lead to improved therapeutic options for these diseases. Finally, the identification of biomarkers that can predict response to 1-(4-chlorobenzoyl)-N-(2,4-dimethylphenyl)-4-piperidinecarboxamide inhibitors may help to identify patients who are most likely to benefit from this treatment.
Synthesis Methods
The synthesis of CEP-1347 involves several steps, starting with the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This intermediate is then reacted with 2,4-dimethylphenylpiperidine to form the desired product, CEP-1347. The final compound is obtained as a white solid with a melting point of 220-222 °C.
Scientific Research Applications
CEP-1347 has been extensively studied for its potential in treating neurodegenerative diseases such as Parkinson's disease, Alzheimer's disease, and Huntington's disease. The 1-(4-chlorobenzoyl)-N-(2,4-dimethylphenyl)-4-piperidinecarboxamide pathway has been implicated in the pathogenesis of these diseases, making CEP-1347 a promising candidate for drug development. Several preclinical studies have shown that CEP-1347 can protect neurons from cell death and improve motor function in animal models of Parkinson's disease.
properties
IUPAC Name |
1-(4-chlorobenzoyl)-N-(2,4-dimethylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O2/c1-14-3-8-19(15(2)13-14)23-20(25)16-9-11-24(12-10-16)21(26)17-4-6-18(22)7-5-17/h3-8,13,16H,9-12H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSNAQCJJRPNCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-bromo-4-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4978165.png)
![5-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4978172.png)

![2-[(anilinocarbonothioyl)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4978184.png)
![4-[methyl(phenylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4978198.png)
![2-{[5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4978204.png)
![ethyl [5-(4-hydroxy-3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4978205.png)
![2-{[(2,3,5,6-tetramethylphenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4978216.png)
![1-(3-chloro-4-methylphenyl)-4-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3,5-pyrazolidinedione](/img/structure/B4978218.png)
![2-[(4-methoxy-3-nitrobenzyl)thio]-1H-benzimidazole](/img/structure/B4978236.png)

![7-(2,5-dimethylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4978244.png)
![5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4978259.png)
![2,3,3-trichloro-1-methyl-2-propen-1-yl 6-[(benzylamino)carbonyl]-3-cyclohexene-1-carboxylate](/img/structure/B4978263.png)